molecular formula C23H22N4O3 B2820066 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-82-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2820066
CAS No.: 898454-82-5
M. Wt: 402.454
InChI Key: PXKDILGLTFQMJG-UHFFFAOYSA-N
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Description

The compound “N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrroloquinoline group, which is a bicyclic structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with an indole group and a naproxen group was synthesized through a reaction between tryptamine and naproxen . The reaction was mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by the presence of the indole and pyrroloquinoline groups. Indoles are known to participate in a variety of reactions, including electrophilic substitutions and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Typical properties that could be analyzed include melting point, solubility, and stability. Spectroscopic data such as NMR, UV, IR, and mass spectra can also provide information about the compound’s structure .

Scientific Research Applications

Synthesis and Cyclization Reactions

One area of research involves the synthesis of pyrrolo[1,2-a]quinolines through cyclization reactions. For instance, a study by Yang Yu et al. (2016) presented a ligand-free Cu-catalyzed [3 + 2] cycloaddition for synthesizing pyrrolo[1,2-a]quinolines using ethyl 2-(quinolin-2-yl)acetates and chalcones, utilizing ambient air as the sole oxidant under mild conditions (Yang et al., 2016). This method demonstrates the potential for environmentally friendly and efficient synthesis of complex heterocyclic compounds.

Chemoselective Synthesis

Research by Rong Wang et al. (2013) on chemoselective synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives from 3-phenacylideneoxindoles showcases another aspect of scientific exploration. This study highlights a straightforward synthetic approach to access these derivatives, emphasizing the efficiency of the methodology due to the simplicity and mild reaction conditions (Wang et al., 2013).

Antibacterial Agents

A study on the synthesis and antibacterial activities of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids by H. Ishikawa et al. (1990) illustrates the potential biomedical applications of compounds related to the target molecule. This research focused on developing compounds for treating systemic infections, showing that certain pyrroloquinolines have potent activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Electrophilic and Regioselective Ring Closure

Another relevant study by A. Verma et al. (2011) on the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective 6-endo-dig ring closure provides insights into the structural and functional diversity achievable through specific synthetic strategies. This research demonstrates the utility of iodo derivatives for further functional group diversification, which is crucial for assessing biological activity (Verma et al., 2011).

Future Directions

Future research could focus on further characterizing the physical and chemical properties of this compound, as well as exploring its potential biological activities. The synthesis of related compounds could also be investigated to explore structure-activity relationships .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-20-12-16-11-17(10-14-4-3-9-27(20)21(14)16)26-23(30)22(29)24-8-7-15-13-25-19-6-2-1-5-18(15)19/h1-2,5-6,10-11,13,25H,3-4,7-9,12H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDILGLTFQMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CNC5=CC=CC=C54)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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